7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives as Inhibitors and Anticancer Agents
Purine derivatives have been extensively studied for their inhibitory activities against various enzymes and their potential application as anticancer agents. One study focused on the synthesis of purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, revealing moderate to good inhibitory activities, indicating their potential in diabetes treatment due to their role in glucose metabolism (Didunyemi et al., 2015). Similarly, novel butanehydrazide derivatives of purine-2,6-dione have shown dual PDE4/7 inhibitory properties with potential anti-inflammatory activity, highlighting their significance in developing new therapeutic agents for inflammatory diseases (Chłoń-Rzepa et al., 2018).
Antimicrobial Properties
The antimicrobial properties of purine derivatives have also been a subject of interest. A series of purine-linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis. This study highlights the role of purine derivatives in developing new antitubercular agents (Konduri et al., 2020).
Organic Synthesis and Chemical Properties
Purine derivatives are also utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, the synthesis and study of mixed ligand-metal complexes of purine derivatives demonstrate their coordination chemistry, offering insights into their potential applications in catalysis and material science (Shaker, 2011). Furthermore, the oxidation of N-methyl substituted purines by xanthine oxidase has been studied, revealing the influence of N-methyl substituents on enzymatic rates and providing a deeper understanding of the enzyme-substrate interaction dynamics (Bergmann & Levene, 1976).
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)9-10-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMAIXAXWGFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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